Spectral Analysis of Hydrazinecarboxamide, 2-(1-methylpropylidene)-: A Technical Guide
Spectral Analysis of Hydrazinecarboxamide, 2-(1-methylpropylidene)-: A Technical Guide
This technical guide provides an in-depth analysis of the spectral data for Hydrazinecarboxamide, 2-(1-methylpropylidene)-, also known as 2-butanone semicarbazone. The structural elucidation of this compound is critical in various research and development settings, particularly in synthetic chemistry and drug discovery, where confirmation of molecular structure is paramount. This document synthesizes experimental data from analogous compounds and foundational spectroscopic principles to offer a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound.
Introduction to Spectroscopic Characterization
The structural confirmation of a synthesized organic molecule is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering insights into the connectivity of atoms, the nature of chemical bonds, and the overall molecular formula. For Hydrazinecarboxamide, 2-(1-methylpropylidene)- (C₅H₁₁N₃O), a combination of NMR, IR, and MS provides a detailed and validated structural picture. This guide will walk through the expected spectral features and their interpretation, grounded in established scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and splitting patterns of the signals, a detailed map of the proton and carbon environments can be constructed.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of Hydrazinecarboxamide, 2-(1-methylpropylidene)- is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and imine functionalities.[1][2][3]
Predicted ¹H NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~1.05 | Triplet | 3H | -CH₂-CH₃ |
| b | ~2.25 | Quartet | 2H | -CH₂ -CH₃ |
| c | ~1.95 | Singlet | 3H | =C-CH₃ |
| d | ~6.5-7.5 | Broad Singlet | 2H | -NH₂ |
| e | ~9.5-10.5 | Broad Singlet | 1H | -NH - |
Causality Behind Predictions:
-
Signal a & b (Ethyl Group): The ethyl group protons will exhibit a classic triplet-quartet splitting pattern due to spin-spin coupling. The methyl protons (a) are split by the adjacent methylene protons (b) into a triplet, while the methylene protons (b) are split by the methyl protons (a) into a quartet. The methylene protons are shifted further downfield due to their proximity to the electron-withdrawing imine group.
-
Signal c (Methyl Group on Imine): This methyl group is attached to the C=N double bond and is expected to appear as a singlet, being slightly deshielded by the double bond.
-
Signal d & e (Amide and Hydrazine Protons): The NH₂ and NH protons are expected to be broad singlets due to quadrupole broadening and potential hydrogen exchange. Their chemical shifts can vary depending on the solvent and concentration. The NH proton adjacent to the carbonyl group is typically more deshielded.[1][4]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.[5][6][7] Semicarbazones typically show a characteristic downfield shift for the carbonyl and imine carbons.[8][9][10]
Predicted ¹³C NMR Spectral Data:
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~10-15 | -CH₂-CH₃ |
| 2 | ~20-25 | =C-CH₃ |
| 3 | ~30-35 | -CH₂ -CH₃ |
| 4 | ~155-160 | C =N |
| 5 | ~160-165 | C =O |
Interpretation of ¹³C NMR Data:
-
Aliphatic Carbons (Signals 1, 2, 3): The methyl and methylene carbons of the ethyl group and the methyl group attached to the imine carbon will appear in the upfield region of the spectrum.
-
Imine Carbon (Signal 4): The sp²-hybridized carbon of the C=N bond is significantly deshielded and appears in the downfield region.[10]
-
Carbonyl Carbon (Signal 5): The carbonyl carbon of the amide group is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom, and its signal will be found furthest downfield.[6][10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.[11][12][13] For Hydrazinecarboxamide, 2-(1-methylpropylidene)-, the key functional groups are the N-H bonds of the amide and hydrazine, the C=O of the amide, and the C=N of the imine.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3100 | Strong, Broad | N-H Stretch | Amide (NH₂) and Hydrazine (NH) |
| 2970-2850 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1680 | Strong | C=O Stretch | Amide (Semicarbazide) |
| ~1650 | Medium | C=N Stretch | Imine |
| ~1590 | Medium | N-H Bend | Amide (NH₂) |
Analysis of IR Spectrum:
-
N-H Stretching: A broad band in the 3400-3100 cm⁻¹ region is a strong indicator of the N-H stretching vibrations of the primary amide and the secondary hydrazine groups.[14] Hydrogen bonding can cause significant broadening of this peak.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of sp³ C-H stretching from the methyl and methylene groups.[15][16]
-
Carbonyl (C=O) Stretching: A strong, sharp absorption around 1680 cm⁻¹ is characteristic of the C=O stretch of the amide functionality in the semicarbazide moiety.[11][14]
-
Imine (C=N) Stretching: The C=N stretching vibration is expected to appear as a medium intensity band around 1650 cm⁻¹.[4][17]
-
N-H Bending: The N-H bending vibration of the primary amide often appears around 1590 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.[18][19] The molecular ion peak (M⁺) for Hydrazinecarboxamide, 2-(1-methylpropylidene)- (C₅H₁₁N₃O) is expected at a mass-to-charge ratio (m/z) of 129.16.[20]
Predicted Mass Spectrum Fragmentation:
| m/z | Possible Fragment Ion |
| 129 | [C₅H₁₁N₃O]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 100 | [M - C₂H₅]⁺ |
| 86 | [M - HNCO]⁺ |
| 72 | [C₃H₆N₂O]⁺ |
| 57 | [C₂H₅N₂]⁺ |
Fragmentation Pathway Analysis:
The fragmentation of semicarbazones can proceed through several pathways.[21] Common fragmentation patterns involve the loss of small neutral molecules or radicals.[22][23]
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the imine nitrogen is a common fragmentation pathway. This can lead to the loss of a methyl radical (m/z 114) or an ethyl radical (m/z 100).
-
Loss of Isocyanic Acid (HNCO): A characteristic fragmentation for semicarbazides is the loss of isocyanic acid (HNCO, 43 u), which would result in a fragment at m/z 86.[21]
-
Other Fragmentations: Other observed peaks can be attributed to further fragmentation of these primary ions, providing a detailed fingerprint of the molecule's structure.
Experimental Protocols
The acquisition of high-quality spectral data is crucial for accurate structural elucidation. The following are generalized protocols for the spectroscopic techniques discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR setup.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualization of Key Concepts
Predicted ¹H NMR Splitting Pattern
Caption: Predicted ¹H NMR spin-spin coupling for the ethyl group.
Mass Spectrometry Fragmentation Workflow
Caption: Key fragmentation pathways in mass spectrometry.
Conclusion
The combined application of NMR, IR, and MS provides a robust and self-validating system for the structural elucidation of Hydrazinecarboxamide, 2-(1-methylpropylidene)-. The predicted spectral data, based on established principles and data from analogous structures, offers a detailed blueprint for the expected experimental outcomes. This guide serves as a valuable resource for researchers and scientists in confirming the identity and purity of this compound, ensuring the integrity of their scientific endeavors.
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